

Application Notes and Protocols: Lenumlostat Hydrochloride Solubility

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Compound of Interest		
Compound Name:	Lenumlostat hydrochloride	
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Abstract

These application notes provide a detailed overview of the solubility of **Lenumlostat hydrochloride** in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. This document includes quantitative solubility data, comprehensive experimental protocols for solubility determination, and a diagram of the associated signaling pathway. The information herein is intended to guide researchers in the effective handling and application of **Lenumlostat hydrochloride** in a laboratory setting.

Introduction

Lenumlostat hydrochloride, also known as PAT-1251, is a potent and selective inhibitor of lysyl oxidase-like 2 (LOXL2)[1][2]. LOXL2 is an enzyme that plays a crucial role in the cross-linking of collagen and elastin, which are essential components of the extracellular matrix (ECM)[3]. The dysregulation of LOXL2 has been implicated in the progression of various fibrotic diseases[1][2][3]. Understanding the solubility of **Lenumlostat hydrochloride** is critical for the design and execution of in vitro and in vivo studies, ensuring accurate and reproducible results.

Solubility Data



The solubility of a compound is a fundamental physicochemical property that influences its biological activity and formulation development. The following table summarizes the known solubility of **Lenumlostat hydrochloride** in DMSO and water.

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
DMSO	≥ 130 mg/mL	325.54 mM	Hygroscopic DMSO can impact solubility; it is recommended to use newly opened DMSO.[1]
Water	≥ 100 mg/mL	250.41 mM	For aqueous stock solutions, it is advised to filter and sterilize the solution before use.[1]
Note: The "≥" symbol indicates that the saturation point was not reached at this concentration.[1]			

Experimental Protocols for Solubility Determination

While specific experimental details for determining the solubility of **Lenumlostat hydrochloride** are not publicly available, a general and reliable method, the shake-flask method, is commonly employed in pharmaceutical sciences.

Materials

- Lenumlostat hydrochloride powder
- · Dimethyl sulfoxide (DMSO), analytical grade



- Deionized or distilled water
- Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
- Vortex mixer
- Thermostatic shaker/incubator
- Microcentrifuge
- Syringe filters (e.g., 0.22 μm or 0.45 μm)
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
- Analytical balance
- Volumetric flasks and pipettes

Protocol: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound.

- Preparation of Solvent: Prepare the desired solvents (DMSO and water).
- Addition of Excess Compound: Add an excess amount of Lenumlostat hydrochloride
 powder to a microcentrifuge tube. The amount should be sufficient to ensure that a saturated
 solution is formed, with undissolved solid remaining.
- Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL of DMSO or water) to the microcentrifuge tube.
- Equilibration: Tightly cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g)
 for 15-20 minutes to pellet the undissolved solid.

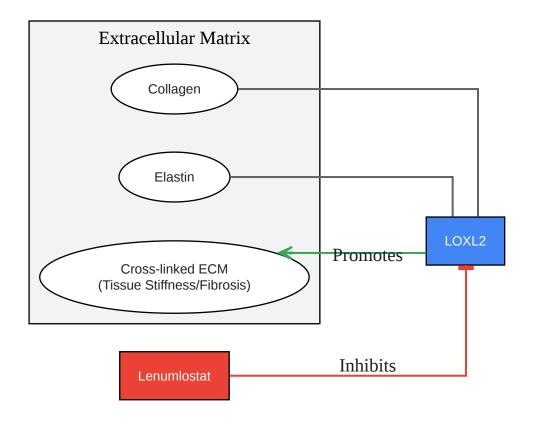


- Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.
- Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 μm) to remove any remaining micro-particulates.
- · Quantification:
 - HPLC Method: Dilute the filtrate with a suitable mobile phase and analyze it using a validated HPLC method with a standard curve of known Lenumlostat hydrochloride concentrations to determine the concentration in the saturated solution.
 - UV-Vis Spectrophotometry: If the compound has a distinct chromophore, measure the absorbance of the diluted filtrate at its λmax and determine the concentration using a preestablished standard curve.
- Data Analysis: The determined concentration represents the thermodynamic solubility of Lenumlostat hydrochloride in the respective solvent at the specified temperature.

Signaling Pathway

Lenumlostat is an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme that is critical for the structural integrity of the extracellular matrix (ECM). By catalyzing the cross-linking of collagen and elastin, LOXL2 contributes to tissue stiffness and is often upregulated in fibrotic conditions. Inhibition of LOXL2 by Lenumlostat can therefore disrupt the progression of fibrosis.





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Caption: Lenumlostat inhibits LOXL2, preventing ECM cross-linking and fibrosis.

Storage and Handling

- Stock Solutions: For long-term storage, it is recommended to store stock solutions of Lenumlostat hydrochloride at -20°C or -80°C.[1] For short-term use, solutions can be stored at 2-8°C for a few days.
- Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility of the compound.[1] It is best practice to use fresh, anhydrous DMSO for the preparation of stock solutions.
- Aqueous Solutions: When preparing aqueous solutions, ensure the use of high-purity water.
 For cell-based assays, sterile filtration of the final working solution is recommended.[1]

Conclusion



Lenumlostat hydrochloride exhibits high solubility in both DMSO and water, facilitating its use in a wide range of experimental settings. The provided protocols offer a standardized approach to verify its solubility and prepare solutions for various research applications. A thorough understanding of its mechanism of action as a LOXL2 inhibitor is essential for interpreting experimental outcomes in the context of fibrosis and other related pathologies.

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